1-(4-Chloro-3-methylphenyl)-1-butanol

Description

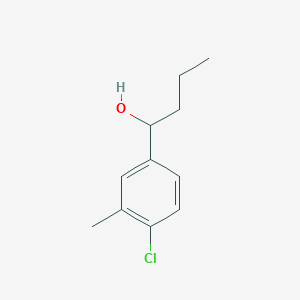

1-(4-Chloro-3-methylphenyl)-1-butanol is a substituted aromatic alcohol characterized by a butanol chain attached to a 4-chloro-3-methylphenyl group. This structure confers distinct physicochemical properties, such as increased lipophilicity compared to non-halogenated analogs, which may influence solubility, reactivity, and biological interactions. While the compound is referenced as a structural component in the synthesis of the S1PR1 antagonist Ex 26 , direct data on its standalone properties (e.g., melting point, toxicity, or metabolic pathways) are absent in the provided evidence. Its applications remain speculative but could include roles as an intermediate in pharmaceutical or agrochemical synthesis.

Properties

IUPAC Name |

1-(4-chloro-3-methylphenyl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h5-7,11,13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQAKFKTUHOWTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC(=C(C=C1)Cl)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-methylphenyl)-1-butanol typically involves the reaction of 4-chloro-3-methylbenzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide. The reaction proceeds under anhydrous conditions and is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then subjected to hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-methylphenyl)-1-butanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed:

Oxidation: 1-(4-Chloro-3-methylphenyl)-1-butanone.

Reduction: 1-(4-Chloro-3-methylphenyl)butane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-3-methylphenyl)-1-butanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Chloro-3-methylphenyl)-1-butanol exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Methylphenyl)-1-propanol

- Structure: Features a propanol chain and a 4-methylphenyl group (lacking the chloro substituent).

- Physicochemical Properties: CAS No.: 25574-04-3 . The absence of a chloro substituent reduces lipophilicity compared to 1-(4-Chloro-3-methylphenyl)-1-butanol. Shorter carbon chain (C3 vs. C4) likely lowers boiling point and increases water solubility.

4-Chloro-1-butanol

- Structure: Chlorine substituent on the terminal carbon of the butanol chain, unlike the aromatic chloro group in this compound.

- Physicochemical Properties: CAS No.: 109-69-3 .

- Reactivity : Aliphatic chloro groups are more prone to nucleophilic substitution than aromatic chlorides, suggesting divergent reactivity profiles .

1-(4-Chloro-2-fluorophenyl)-3,3-dimethylbutan-1-one

- Structure: A ketone derivative with a 4-chloro-2-fluorophenyl group and a branched butanone chain.

- Physicochemical Properties: CAS No.: 898764-82-4 . The ketone group increases electrophilicity compared to the alcohol functionality in this compound. Fluorine substituent introduces strong electron-withdrawing effects, further polarizing the aromatic ring .

Structural and Functional Analysis

| Compound | CAS No. | Functional Group | Substituents | Key Properties (Inferred) |

|---|---|---|---|---|

| This compound | Not available | Alcohol | 4-Cl, 3-Me on phenyl; C4 chain | High lipophilicity, moderate reactivity |

| 1-(4-Methylphenyl)-1-propanol | 25574-04-3 | Alcohol | 4-Me on phenyl; C3 chain | Lower lipophilicity, higher solubility |

| 4-Chloro-1-butanol | 109-69-3 | Alcohol | Cl on C4 of butanol chain | Aliphatic reactivity, polar |

| 1-(4-Cl-2-F-phenyl)-3,3-diMe-butan-1-one | 898764-82-4 | Ketone | 4-Cl, 2-F on phenyl; branched C4 | Electrophilic, highly polarized |

Biological Activity

1-(4-Chloro-3-methylphenyl)-1-butanol is an organic compound with potential biological activities that have garnered interest in various fields, including pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C10H13ClO

- Molecular Weight : 188.67 g/mol

- IUPAC Name : this compound

The compound features a butanol moiety linked to a chlorinated aromatic ring, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study evaluating various phenolic compounds found that derivatives similar to this compound demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, suggesting potent antibacterial properties .

| Compound | MIC (mg/mL) | Active Against |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. In vitro studies on breast cancer cell lines (e.g., MDA-MB-231) showed that compounds with similar structures can induce apoptosis and inhibit cell proliferation. For instance, related compounds caused morphological changes and increased caspase-3 activity, indicating their role in programmed cell death at concentrations as low as 1 μM .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, disrupting cellular structures essential for mitosis.

- Receptor Modulation : The chlorinated aromatic structure may allow for interactions with various receptors or enzymes, affecting signaling pathways related to cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several chlorinated phenolic compounds, including this compound. The results indicated that this compound exhibited a notable reduction in bacterial viability within a short exposure time, supporting its potential application in developing antimicrobial agents .

Study 2: Cancer Cell Line Response

In another investigation focusing on the cellular response of cancer lines to phenolic compounds, it was found that derivatives similar to this compound could significantly enhance caspase activity, leading to increased apoptosis in MDA-MB-231 cells at concentrations as low as 2.5 μM . This suggests a promising avenue for further exploration in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.